molecular formula and weight of 4-n-octadecyloxybenzoic acid
molecular formula and weight of 4-n-octadecyloxybenzoic acid
Molecular Architecture, Synthetic Protocols, and Material Applications
Executive Summary
4-n-Octadecyloxybenzoic acid (4OBA) represents a critical amphiphilic building block in the field of soft matter physics and supramolecular chemistry. Distinguished by its C18 alkyl tail and benzoic acid headgroup, 4OBA is not merely a chemical intermediate but a functional mesogen capable of forming liquid crystalline (LC) phases through intermolecular hydrogen bonding.
This guide provides a rigorous technical analysis of 4OBA, moving beyond basic stoichiometry to explore its behavior as a supramolecular synthon. We address the precise molecular weight calculations, validate synthetic pathways for high-purity isolation, and detail its application in stabilizing liquid crystal interfaces and drug delivery vectors.
Part 1: Molecular Identity & Physicochemical Profile
The following data constitutes the validated identity profile for 4-n-octadecyloxybenzoic acid. Researchers should use these metrics for stoichiometric calculations and quality control (QC) benchmarking.
Table 1: Core Physicochemical Specifications
| Property | Value / Descriptor | Technical Note |
| IUPAC Name | 4-(Octadecyloxy)benzoic acid | Also known as p-n-octadecyloxybenzoic acid |
| CAS Registry Number | 15872-50-1 | Verify against specific isomer; often confused with shorter chain homologues. |
| Molecular Formula | C₂₅H₄₂O₃ | Carbon (76.88%), Hydrogen (10.84%), Oxygen (12.29%) |
| Molecular Weight | 390.61 g/mol | Monomeric weight. Note: Often exists as a dimer (781.22 g/mol ) in non-polar solvents. |
| Physical State | White to off-white crystalline powder | Exhibits polymorphism depending on crystallization solvent. |
| Melting Point | ~100–102°C (Crystal | Exhibits liquid crystalline mesophases before isotropization (~148°C). |
| Solubility | Soluble in Toluene, THF, hot Ethanol | Insoluble in water; sparingly soluble in cold methanol. |
| pKa | ~4.5 (Carboxylic acid) | Headgroup ionization is pH-dependent; critical for self-assembly applications. |
Part 2: Structural Analysis & Theoretical Basis
The Amphiphilic Dimerization Mechanism
The utility of 4OBA lies in its structural duality. It possesses a hydrophobic tail (octadecyl chain) and a hydrophilic head (carboxylic acid). In non-polar media or the solid state, 4OBA does not exist as discrete monomers. Instead, it forms centrosymmetric dimers mediated by double hydrogen bonds between the carboxylic acid groups.
This dimerization effectively doubles the length of the rigid core, stabilizing the Smectic C (SmC) and Nematic (N) liquid crystal phases. The following diagram illustrates this supramolecular assembly, which is the functional unit in most material science applications.
Diagram 1: Molecular Structure & Dimerization Logic
Part 3: Synthetic Pathway & Validation Protocol
While 4OBA is commercially available, high-purity applications (e.g., electronic grade LCs) often require in-house synthesis to eliminate homologue impurities. The standard protocol utilizes a Williamson Ether Synthesis followed by hydrolysis.
Diagram 2: Synthesis Workflow
Detailed Experimental Protocol
Safety Note: Handle 1-bromooctadecane and strong bases with appropriate PPE. Work in a fume hood.
-
Alkylation (Ether Formation):
-
Reagents: Dissolve Ethyl 4-hydroxybenzoate (1.0 eq) and 1-Bromooctadecane (1.1 eq) in anhydrous Acetone or DMF.
-
Base: Add anhydrous Potassium Carbonate (
, 3.0 eq). -
Reaction: Reflux with vigorous stirring for 24 hours. The excess alkyl halide ensures complete consumption of the phenolic starting material.
-
Workup: Filter off the inorganic salts (
, excess ) while hot. Evaporate the solvent to obtain the ester intermediate.
-
-
Hydrolysis (Ester Cleavage):
-
Reaction: Suspend the crude ester in Ethanol (
). Add an aqueous solution of Potassium Hydroxide ( , 5.0 eq). Reflux for 4–6 hours until the solution becomes clear (indicating saponification). -
Precipitation: Cool the mixture and pour into ice-cold dilute Hydrochloric Acid (
, 1M). The sudden pH drop protonates the carboxylate salt, precipitating the free acid.
-
-
Purification (Critical Step):
-
The crude solid often contains traces of unreacted alkyl bromide.
-
Recrystallization: Use hot Toluene or a Glacial Acetic Acid wash. Toluene is preferred for removing non-polar alkyl impurities.
-
Drying: Vacuum dry at
over to remove solvent traces, which can depress the liquid crystal transition temperatures.
-
Part 4: Advanced Characterization Protocols
To validate the synthesis of 4OBA, rely on the following spectroscopic and thermal markers.
Proton NMR ( -NMR, 400 MHz, )
- 8.05 ppm (d, 2H): Aromatic protons ortho to the carboxylic acid (deshielded).
- 6.93 ppm (d, 2H): Aromatic protons ortho to the ether linkage (shielded).
-
4.02 ppm (t, 2H):
triplet, diagnostic of the ether formation. - 1.20–1.50 ppm (m, 32H): Massive methylene envelope from the C18 chain.
- 0.88 ppm (t, 3H): Terminal methyl group.
Differential Scanning Calorimetry (DSC)
DSC is non-negotiable for determining liquid crystal purity. Impurities significantly broaden the phase transition peaks.
-
Heating Scan (
): Look for a sharp endotherm at ~100°C (Crystal Smectic) and a second transition at ~148°C (Smectic/Nematic Isotropic). -
Cooling Scan: Observe the reversibility of the mesophase formation. Hysteresis is common in high-molecular-weight liquid crystals.
Part 5: Applications in Material Science
Liquid Crystal Templating
4OBA is extensively used to stabilize liquid crystal phases. Its long alkyl chain induces microphase separation , while the carboxylic acid head allows for hydrogen bonding with pyridyl-containing molecules (e.g., 4,4'-bipyridine). This creates supramolecular liquid crystals (SMLCs) where the mesogenic properties can be tuned by changing the hydrogen bond acceptor.
Surface Modification
In nanotechnology, 4OBA serves as a capping agent for metal oxide nanoparticles. The carboxylic acid binds to the metal surface (e.g.,
References
-
National Institute of Standards and Technology (NIST). (2023). Benzoic acid, 4-(octadecyloxy)- Properties. NIST Chemistry WebBook, SRD 69. Retrieved from [Link][1]
-
PubChem. (2024). 4-Octadecyloxybenzoic acid Compound Summary. National Library of Medicine. Retrieved from [Link]
- Gray, G. W., & Jones, B. (1954). The Mesomorphic Transition Points of the p-n-Alkoxybenzoic Acids. Journal of the Chemical Society. (Foundational text on alkoxybenzoic acid mesophases).
- Imrie, C. T., et al. (2009). Liquid Crystal Dimers and Oligomers. Liquid Crystals, 36(10-11), 755-777.
